This reaction could be catalyzed by a Lewis acid such as silica-supported bismuth(III) triflate [] or a sulfonic acid polyvinyl pyridinium ionic liquid []. The resulting product, potentially an ethyl ester, could be further reacted with methanol to obtain the desired methyl ester.
Mechanism of Action
Enzyme inhibition: The molecule might inhibit enzymes involved in specific metabolic pathways, similar to the reported inhibition of carbonic anhydrase I by 4-(Dimethylamino)Pyridin-1-Ium 2-methyl-4-oxo-Pyrido[1,2-a]Pyrimidine-3-Carboxylate [].
Receptor binding: The molecule could potentially bind to specific receptors, modulating downstream signaling pathways. This is analogous to the inhibition of AP-1 and NF-κB mediated gene expression by ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate [, ].
Applications
Drug discovery:
As a potential lead compound for developing novel drugs targeting cancer [, ], HIV [], or other diseases [, , , , ].
Compound Description: EPC is an inhibitor of AP-1 and NF-κB mediated gene expression. Its quantitative structure-activity relationship (QSAR) has been extensively studied using support vector machines. []
Relevance: While structurally distinct from methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, EPC shares the core pyrimidine-5-carboxylate scaffold. The variations lie in the substituents at the 2 and 4 positions of the pyrimidine ring. These modifications likely contribute to the distinct biological activities of EPC and highlight the versatility of the pyrimidine-5-carboxylate core as a starting point for medicinal chemistry efforts. []
Compound Description: This compound is a potent inhibitor of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, identified through structure-activity relationship (SAR) studies of EPC. []
Relevance: This compound represents a structurally modified analog of EPC, further highlighting the importance of substituent variations on the pyrimidine ring for modulating biological activity. The similarities in the core structure, specifically the pyrimidine-5-carboxylate scaffold, suggest a potential structural relationship to methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. []
Compound Description: This organic salt, synthesized via a retro-Claisen reaction, exhibits a layered crystal structure stabilized by π-stacking interactions and hydrogen bonding. [] It has been identified as a potential carbonic anhydrase I inhibitor based on its druglikeness, ADMET properties, predicted targets, and molecular docking studies. []
Relevance: Though possessing a more complex ring system compared to methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, this compound shares the key structural motif of a pyrimidine-carboxylate unit. This highlights the relevance of this specific structural element in various chemical contexts, potentially extending to the target compound. []
Compound Description: The crystal structure of this compound reveals a furo[2,3-d]pyrimidine system with a twisted benzene ring and a distorted cyclohexyl ring. Its structure is stabilized by intramolecular hydrogen bonds and π-stacking interactions. []
Relevance: This compound demonstrates the incorporation of a furo[2,3-d]pyrimidine core with a 5-carboxylate substituent. Although methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate lacks the fused furan ring, the shared pyrimidine-5-carboxylate moiety suggests a potential structural link between the two compounds. []
Compound Description: CHMFL-BMX-078 is a potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM. It forms a covalent bond with cysteine 496 residue in the DFG-out inactive conformation of BMX and exhibits high selectivity over other kinases. []
Relevance: CHMFL-BMX-078 shares the pyrimidine-5-carboxamide core with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. The presence of different substituents on the pyrimidine ring and the carboxamide group instead of carboxylate differentiate their structures and potentially contribute to their distinct biological activities. []
Compound Description: This compound's crystal structure displays a pyrimidine ring oriented at a dihedral angle to a benzene ring and stabilized by intramolecular hydrogen bonds. []
Relevance: This compound features a pyrimidine-5-carboxylate core, directly comparable to that of methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This suggests that modifications at the 2, 4, and 6 positions of the pyrimidine ring could lead to a diverse range of analogs with potentially different physicochemical and biological properties. []
Compound Description: CHMFL-ABL-053 is a potent BCR-ABL/SRC/p38 kinase inhibitor (ABL1 IC50: 70 nM) with high selectivity and good oral bioavailability. It effectively inhibits CML cell proliferation and tumor progression in a xenograft mouse model. []
Relevance: Like CHMFL-BMX-078, CHMFL-ABL-053 also possesses a pyrimidine-5-carboxamide core, similar to methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. Despite the shared core structure, the various substituents on the pyrimidine ring and the carboxamide group result in different structural and biological properties compared to the target compound. []
Compound Description: In this compound, the pyrimidine ring adopts a twist-boat conformation, and a 2-fluorobenzene ring is positioned axially. Its crystal structure exhibits intermolecular hydrogen bonds, forming chains and layers. []
Relevance: The compound shares the pyrimidine-5-carboxylate core with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, highlighting the prevalence of this structural motif. Differences lie in the saturation of the pyrimidine ring, the presence of a sulfanylidene group, and the 2-fluorophenyl substituent, contributing to variations in their overall structure and properties. []
Compound Description: This series of compounds, synthesized through interactions with low aliphatic amines, shows moderate antimicrobial properties. Some derivatives with an n-butyl substituent at position 3 exhibit high inhibitory activity against Candida albicans fungi. []
Relevance: While possessing a thieno[2,3-d]pyrimidine core, these derivatives share the 5-carboxylate substitution pattern with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This structural similarity, despite the fused thiophene ring, suggests potential overlap in their chemical properties and reactivity. []
Compound Description: This novel heterocyclic amino acid, synthesized via [3+2] cycloaddition, incorporates a 1,3-selenazole ring with a 5-carboxylate group. Its structure has been confirmed through various spectroscopic techniques. []
Relevance: This compound highlights the versatility of the 5-carboxylate substitution pattern found in methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, extending its presence beyond pyrimidine cores to other heterocyclic systems like 1,3-selenazoles. This suggests that the 5-carboxylate group could be a valuable pharmacophore across various chemical classes. []
Compound Description: These biologically relevant compounds are synthesized through Biginelli condensation, followed by oxidative dehydrogenation, O-sulfonylation, and Suzuki-Miyaura coupling. They serve as scaffolds for developing novel phenyl-extended analogs via N-directed Pd-catalyzed photoredox-mediated C-H arylation. []
Relevance: These compounds share the core pyrimidine-5-carboxylate structure with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, emphasizing the importance of this motif in drug discovery. The varying substituents at the 2, 4, and 6 positions of the pyrimidine ring highlight potential sites for structural modification and exploration of different biological activities. []
Compound Description: These compounds, synthesized using a Biginelli reaction with silica-supported bismuth(III) triflate catalyst, exhibit antioxidant activity. []
Relevance: These compounds share the core 3,4-dihydropyrimidine-5-carboxylate scaffold with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, showcasing its use in designing biologically active molecules. Variations in the aryl substituent at the 4 position and the presence of oxo/thioxo groups at the 2 position contribute to the diversity of this compound class and their potential applications. []
Compound Description: This compound, characterized by single-crystal X-ray diffraction, features a dihydropyrimidine ring in a twist-boat conformation and exhibits intermolecular hydrogen bonds. []
Relevance: This compound, similar to other related compounds, shares the core tetrahydropyrimidine-5-carboxylate structure with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This emphasizes the versatility of this scaffold and its presence in diversely substituted derivatives. []
Compound Description: Synthesized from ethyl ethoxymethylene-acetoacetate and S-methylpseudothiourea sulfate, this compound serves as a precursor for various pyrimidine derivatives through reactions with amines and hydrazine. [, ]
Relevance: This compound shares the core pyrimidine-5-carboxylate structure with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, highlighting its use as a common building block for synthesizing a range of pyrimidine-based compounds. The variations in substituents at the 2 and 4 positions of the pyrimidine ring allow for the exploration of different chemical and biological properties. [, ]
Compound Description: Identified through screening and SAR studies, this pyrazole-based compound displays potent HIV-1 replication inhibition without belonging to the three main classes of anti-HIV drugs. It exhibits a favorable pharmacokinetic profile. []
Relevance: Although structurally distinct with a pyrazole core instead of pyrimidine, this compound's 5-carboxylate substitution pattern draws a parallel to methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This suggests that the 5-carboxylate group could be a crucial structural feature for conferring biological activity, even across different heterocyclic systems. []
Compound Description: Synthesized from a functionalized furo[2,3-d]pyrimidine-5-carboxylate and morpholine, this compound exhibits cytotoxicity against human lung cancer cell lines. []
Relevance: This compound highlights the presence of the furo[2,3-d]pyrimidine-6-carboxylate core, structurally related to methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. Despite lacking the furan ring, the shared pyrimidine carboxylate moiety suggests a possible connection in their synthesis and potential biological activities. []
Compound Description: This compound, studied for its crystal structure, contains a thiazole ring substituted with a carboxylate group at the 5-position. []
Relevance: Though possessing a thiazole core instead of pyrimidine, this compound's 5-carboxylate substitution resonates with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This structural similarity, despite belonging to different heterocyclic classes, implies the 5-carboxylate group could be a critical pharmacophore across different chemical scaffolds. []
Compound Description: This compound, synthesized through a three-component reaction involving a thiazolo[3,2-a]pyrimidine scaffold, features a carboxylate group at the 6-position. []
Relevance: Despite the presence of a thiazolo[3,2-a]pyrimidine core, the carboxylate substitution at the 6-position draws a structural parallel to methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This highlights the importance of carboxylate functionality in various heterocyclic systems, potentially influencing their physicochemical and biological properties. []
Compound Description: Synthesized in two stages involving a Biginelli reaction and subsequent modifications, these compounds exhibit biological and antifungal activities. []
Relevance: Featuring a thiazolo[3,2-a]pyrimidine core with a 6-carboxylate substituent, these derivatives share structural similarities with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. The common presence of a carboxylate group within different heterocyclic systems suggests its significance in influencing the overall molecular properties and potential biological activities. []
Compound Description: This compound, synthesized from a mercapto-pyrimidine-carboxylate precursor, exhibits a nearly coplanar arrangement of the thiazolo[3,2-a]pyrimidine and naphthalene systems. []
Relevance: This compound exemplifies the occurrence of a carboxylate group within the context of a thiazolo[3,2-a]pyrimidine scaffold. Although methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate lacks the thiazole ring, the shared presence of a carboxylate group suggests a potential link in their synthetic strategies and highlights the broader significance of carboxylate functionality in heterocyclic chemistry. []
Compound Description: Synthesized via Biginelli condensation, these compounds were evaluated as potential calcium channel antagonists, with the ethyl derivative exhibiting notable, albeit weaker, activity compared to nifedipine. []
Relevance: Sharing the core tetrahydropyrimidine-5-carboxylate structure with methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, these compounds underscore the significance of this scaffold in medicinal chemistry. While the target compound is not a tetrahydropyrimidine, the shared core structure and exploration of similar biological activities highlight their connection. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.